26-Fold Greater Antiproliferative Potency in Gastric Cancer Cells vs. Next-Generation NEDDylation Agonist K3
VII-31 inhibits MGC-803 gastric cancer cell viability with an IC50 of 0.09 ± 0.01 μM (94 nM) after 48 hours of treatment [1]. The most potent NEDDylation agonist from a subsequent study, compound K3, demonstrates an IC50 of 2.35 μM against the same MGC-803 cell line under comparable assay conditions [2]. VII-31 is therefore 26 times more potent than K3 in this gastric cancer model. Both compounds are tertiary amide derivatives that target the NEDDylation pathway, making this a direct intra-class potency comparison.
| Evidence Dimension | Antiproliferative activity (cell viability inhibition) |
|---|---|
| Target Compound Data | IC50 = 0.09 ± 0.01 μM (94 nM) |
| Comparator Or Baseline | Compound K3 (NEDDylation agonist): IC50 = 2.35 μM |
| Quantified Difference | 26-fold greater potency (VII-31 vs. K3) |
| Conditions | Gastric cancer cell line MGC-803; 48-hour treatment; MTT cell viability assay |
Why This Matters
For researchers requiring maximal on-target pathway activation with minimal compound quantity, VII-31's 26-fold potency advantage reduces material consumption and enables lower dosing in cellular assays.
- [1] Fu DJ, Song J, Zhu T, et al. Discovery of novel tertiary amide derivatives as NEDDylation pathway activators to inhibit the tumor progression in vitro and in vivo. Eur J Med Chem. 2020;192:112166. View Source
- [2] Song J, Liu Y, Yuan XY, et al. Discovery of 1,2,4-triazine dithiocarbamate derivatives as NEDDylation agonists to inhibit gastric cancers. Eur J Med Chem. 2021;225:113801. View Source
